6-Methoxybenzo(a)pyrene
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Overview
Description
6-Methoxybenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14O. It is a derivative of benzo(a)pyrene, which is known for its carcinogenic properties. The compound features a methoxy group (-OCH3) attached to the sixth position of the benzo(a)pyrene structure, which influences its chemical behavior and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo(a)pyrene typically involves the methoxylation of benzo(a)pyrene. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy group at the desired position. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and potential health risks. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Produces quinones and other oxygenated PAHs.
Reduction: Yields simpler hydrocarbons.
Substitution: Results in various substituted benzo(a)pyrene derivatives.
Scientific Research Applications
6-Methoxybenzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 6-Methoxybenzo(a)pyrene involves its metabolic activation to form reactive intermediates. These intermediates can bind covalently to DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in oxidative stress, inflammation, and detoxification .
Comparison with Similar Compounds
Benzo(a)pyrene: The parent compound, known for its strong carcinogenic properties.
6,12-Dimethoxybenzo(a)pyrene: Another methoxy-substituted derivative with similar chemical behavior.
Phenanthrene and Pyrene: Structurally related PAHs with varying degrees of biological activity
Uniqueness: 6-Methoxybenzo(a)pyrene is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological systems. The presence of the methoxy group can alter its metabolic pathways and the types of DNA adducts formed, distinguishing it from other PAHs .
Properties
CAS No. |
52351-96-9 |
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Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-21-17-8-3-2-7-15(17)16-11-9-13-5-4-6-14-10-12-18(21)20(16)19(13)14/h2-12H,1H3 |
InChI Key |
OSXVWSFKNYMAPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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